molecular formula C6H2ClF4N B1485721 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine CAS No. 1805526-38-8

5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B1485721
CAS No.: 1805526-38-8
M. Wt: 199.53 g/mol
InChI Key: NFRKYJOKGTWGMR-UHFFFAOYSA-N
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Description

“5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine” is a halogenated pyridine derivative and a fluorinated building block . It has a CAS Number of 71701-96-7, a molecular weight of 199.53, and an MDL number of MFCD09749652 .


Synthesis Analysis

The synthesis of “this compound” is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties observed in this class of compounds are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .


Chemical Reactions Analysis

“this compound” participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . It is also used as a key structural motif in active agrochemical and pharmaceutical ingredients .


Physical and Chemical Properties Analysis

“this compound” is a liquid at normal temperature . It has a molecular weight of 199.53 . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Pesticides and Pharmaceuticals

5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various compounds with applications in pesticides and pharmaceuticals. For example, the synthesis processes for derivatives like 2,3-dichloro-5-trifluoromethyl pyridine have been widely explored for their utility in pesticide production (Lu Xin-xin, 2006). Similarly, the compound's role as an intermediate in the synthesis of agrochemicals, biochemicals, and particularly herbicides, highlights its importance in various scientific research applications (Li Zheng-xiong, 2004).

Radioligand Synthesis for PET Imaging

The compound has been utilized in the synthesis of radiofluorinated derivatives for PET imaging, specifically targeting 5-HT(1A) receptors in the brain. This application demonstrates its potential in contributing to the development of diagnostic tools for studying neurological functions and disorders (M. Karramkam et al., 2003).

Modular Synthesis of Pyridines

Additionally, this compound is involved in modular synthesis methods for creating polysubstituted and fused pyridines. Such methods emphasize the compound's versatility in facilitating the development of a wide range of pyridine derivatives under catalyst-free conditions, which are significant for pharmaceutical and material science research (Zhidong Song et al., 2016).

Deprotonative Coupling

The deprotonative coupling of pyridines with aldehydes, using this compound derivatives, showcases the compound's applicability in creating complex molecules. This process underlines its contribution to organic synthesis, offering pathways to synthesize compounds with potential biological activities (Masanori Shigeno et al., 2019).

Safety and Hazards

“5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine” is considered hazardous . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The major use of “5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine” derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . With the number of applications for these compounds continuing to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of more complex molecules. It interacts with various enzymes and proteins, facilitating the formation of bonds that are crucial for the development of active pharmaceutical ingredients. The compound’s halogenated nature allows it to participate in halogen bonding, which can influence enzyme activity and protein folding .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific kinases and phosphatases, leading to altered phosphorylation states of key signaling molecules. This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins is attributed to its halogenated structure, which enhances its binding affinity. This interaction can lead to changes in enzyme activity and subsequent alterations in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can influence metabolic fluxes by altering the levels of specific metabolites, leading to changes in overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its presence in organelles such as the mitochondria and endoplasmic reticulum can influence its biochemical activity and interactions with other biomolecules .

Properties

IUPAC Name

5-chloro-3-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRKYJOKGTWGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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